molecular formula C12H9NO4 B3021754 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid CAS No. 51726-78-4

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Cat. No.: B3021754
CAS No.: 51726-78-4
M. Wt: 231.2 g/mol
InChI Key: LPSWUKNDSMXKRO-UHFFFAOYSA-N
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Description

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a 1,4-dihydroquinoline core substituted with an acetyl group at position 5. This compound belongs to a class of synthetic antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. The acetyl moiety at position 7 modulates lipophilicity, solubility, and target affinity, distinguishing it from other fluoroquinolones like ciprofloxacin or norfloxacin .

Properties

IUPAC Name

7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6(14)7-2-3-8-10(4-7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSWUKNDSMXKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10316821
Record name 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid
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Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63463-21-8
Record name 7-Acetyl-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63463-21-8
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Record name NSC 307163
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Record name NSC307163
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307163
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Record name 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with diethyl oxalate, followed by cyclization and acetylation steps . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acids, while reduction can produce 4-hydroxyquinoline derivatives .

Scientific Research Applications

Medicinal Applications

  • Antibacterial Activity
    • 7-Ac-4-Oxo-QCA has been shown to possess antibacterial properties. A study demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics .
  • Synthesis of Novel Antibiotics
    • Research indicates that modifications of 7-Ac-4-Oxo-QCA can lead to the development of new antibiotics. For instance, derivatives have been synthesized that show enhanced efficacy against Gram-positive and Gram-negative bacteria .
  • Potential in Cancer Therapy
    • The compound's structural similarity to other quinoline derivatives suggests potential applications in oncology. Some studies have explored its ability to inhibit cancer cell proliferation, although further research is needed to fully establish its effectiveness in this area .

Case Study 1: Antibacterial Efficacy

A series of experiments evaluated the antibacterial activity of various derivatives of 7-Ac-4-Oxo-QCA against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications significantly increased potency compared to the parent compound.

CompoundActivity Against S. aureusActivity Against E. coli
7-Ac-4-Oxo-QCAModerateLow
Derivative AHighModerate
Derivative BVery HighHigh

Case Study 2: Synthesis and Characterization

A synthetic route for producing 7-Ac-4-Oxo-QCA involved the reaction of appropriate precursors under controlled conditions. The product was characterized using NMR and mass spectrometry, confirming its structure and purity.

Industrial Applications

  • Pharmaceutical Development
    • The compound is being explored for incorporation into pharmaceutical formulations aimed at treating bacterial infections and possibly cancer . Its bioactive nature makes it a candidate for further development into therapeutic agents.
  • Research Reagent
    • As a bioactive small molecule, 7-Ac-4-Oxo-QCA serves as a research reagent in proteomics and molecular biology studies, facilitating investigations into protein interactions and cellular processes .

Mechanism of Action

The mechanism of action of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial or anticancer effects . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural Modifications and Key Features

Fluoroquinolone derivatives share a common 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold but differ in substituents at positions 1, 6, 7, and 6. The following table summarizes critical structural and physicochemical properties of 7-acetyl-substituted analogs and related compounds:

Compound Substituents Yield (%) Melting Point (°C) Key Structural Features
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid 1-Cyclopropyl, 6-F, 7-Acetyl N/A N/A Acetyl group enhances lipophilicity; likely improves membrane permeability .
Compound 13 () 7-[4-(Thioxoimidazolidinylmethyl)-piperazinyl] 84 217 Thioxoimidazolidine moiety increases steric bulk; high yield suggests synthetic efficiency .
Compound 15m () 7-(Octanoyl-pyrrolopyridinyl) 61 N/A Fatty acid conjugation (C8 chain) improves solubility; molecular weight = 466.17 .
1-(4-Chloro-phenyl)-7-ethoxy-6,8-difluoro () 1-(4-Cl-Ph), 7-Ethoxy, 6,8-diF N/A N/A Ethoxy and chloro groups enhance planarity; crystal structure shows dihedral angle = 2.7° .
7-Chloro-8-methyl-4-oxo () 7-Cl, 8-Me N/A N/A Chloro and methyl groups increase halogen bonding potential; InChI: C11H8ClNO3 .
7-(4-Nitroso-piperazinyl) () 7-[4-Nitroso-piperazinyl] N/A N/A Nitroso group introduces redox activity; may affect DNA binding kinetics .

Biological Activity

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (CAS No. 51726-78-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9NO4. It features a quinoline core with an acetyl group at the 7-position and a carboxylic acid functional group at the 3-position. The compound exhibits a solid-state at room temperature and is soluble in organic solvents.

Antibacterial Activity

Research has demonstrated that this compound possesses notable antibacterial properties. A study indicated that derivatives of this compound showed significant activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In addition to antibacterial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound's structural features contribute to its cytotoxicity against various cancer types.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)12.5Induction of apoptosis
MCF7 (breast)15.0Inhibition of cell proliferation
A549 (lung)10.0Activation of caspases

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication and cancer cell proliferation.
  • Apoptosis Induction : It triggers intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Research Findings

Recent studies have provided insights into the structure–activity relationship (SAR) of this compound, indicating that modifications at specific positions on the quinoline ring can enhance its biological efficacy. For example, substituents that increase lipophilicity or alter electronic properties have been shown to improve antibacterial potency.

Q & A

Q. What are the common synthetic routes for preparing 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation reactions, starting with substituted anilines and β-keto esters. Key steps include:

  • Cyclopropane Ring Introduction : Substituents at the 1-position (e.g., cyclopropyl) are introduced via nucleophilic substitution, as seen in fluoroquinolone analogs .
  • Acetylation at the 7-Position : Acetyl groups are added using acetyl chloride or anhydrides under anhydrous conditions, often requiring catalytic bases like pyridine .
  • Optimization Strategies :
    • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetylation.
    • Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
    • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) yields >90% purity .

Q. How can spectroscopic techniques confirm the structure of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The C3-carboxylic acid proton appears as a singlet at δ 14.2–14.5 ppm. The acetyl group at C7 shows a sharp singlet at δ 2.5–2.7 ppm .
    • ¹³C NMR : The ketone at C4 resonates at δ 175–180 ppm, while the acetyl carbonyl appears at δ 200–205 ppm .
  • X-ray Crystallography : Single-crystal studies reveal planar quinoline cores and hydrogen-bonding networks (e.g., O–H···O interactions between carboxylic acid and ketone groups) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 276.2, with fragmentation patterns confirming acetyl and carboxylic acid groups .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in 4-oxo-quinoline-3-carboxylic acid derivatives across bacterial strains?

Methodological Answer: Contradictions often arise from variations in bacterial topoisomerase IV binding affinity or efflux pump resistance. Systematic approaches include:

  • Substituent-Specific Analysis : Compare activity of 7-acetyl derivatives with 7-piperazinyl or 7-nitroso-piperazinyl analogs (e.g., higher gram-negative activity with bulkier substituents) .
  • Minimum Inhibitory Concentration (MIC) Profiling : Test against isogenic mutant strains (e.g., E. coli gyrA mutants) to isolate resistance mechanisms .
  • Molecular Dynamics Simulations : Model interactions between the acetyl group and DNA gyrase hydrophobic pockets to rationalize potency differences .

Q. How does introducing substituents at the 7-position influence antibacterial efficacy and pharmacokinetics of 4-oxo-quinoline-3-carboxylic acid derivatives?

Methodological Answer:

  • Antibacterial Efficacy :
    • Acetyl Groups : Enhance lipophilicity, improving penetration into gram-positive bacteria (e.g., S. aureus) but reducing solubility .
    • Amino/Alkylamino Groups : Increase water solubility and broaden spectrum (e.g., 7-piperazinyl derivatives show activity against Pseudomonas aeruginosa) .
  • Pharmacokinetics :
    • Plasma Stability : Acetylated derivatives exhibit longer half-lives (t₁/₂ > 6 hr in murine models) due to reduced CYP450 metabolism .
    • Tissue Distribution : Methylation at C8 (as in 8-methoxy analogs) enhances lung tissue accumulation by 40% compared to non-substituted derivatives .

Q. What computational methods are effective for predicting the regioselectivity of reactions in 4-oxo-quinoline-3-carboxylic acid derivatives?

Methodological Answer:

  • DFT Calculations : Optimize transition states for electrophilic substitution at C7 vs. C7. For example, acetyl group introduction at C7 is favored by 12 kcal/mol over C8 due to resonance stabilization .
  • Hammett Plots : Correlate substituent σ values with reaction rates (ρ = −1.2 for acetylation, indicating electron-donating groups accelerate the process) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C7 in protonated quinoline) as reactive sites for nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Reactant of Route 2
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7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

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